Tungsten(VI) oxychloride

CVD ALD Thin Film Deposition

Tungsten(VI) oxychloride (WOCl₄, CAS: 13520-78-0) is a penta-coordinated, diamagnetic inorganic compound of the oxyhalide class. It is a Lewis acidic, moisture-sensitive red crystalline solid with a melting point of 211 °C and a boiling point of 227.55 °C.

Molecular Formula Cl2OW
Molecular Weight 270.74 g/mol
Cat. No. B8713977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTungsten(VI) oxychloride
Molecular FormulaCl2OW
Molecular Weight270.74 g/mol
Structural Identifiers
SMILESO(Cl)Cl.[W]
InChIInChI=1S/Cl2O.W/c1-3-2;
InChIKeyBWKCCRPHMILRGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tungsten(VI) Oxychloride (WOCl₄) Technical Baseline: Core Properties and Procurement-Relevant Characteristics


Tungsten(VI) oxychloride (WOCl₄, CAS: 13520-78-0) is a penta-coordinated, diamagnetic inorganic compound of the oxyhalide class [1]. It is a Lewis acidic, moisture-sensitive red crystalline solid with a melting point of 211 °C and a boiling point of 227.55 °C [2]. It is soluble in benzene and carbon disulfide but reacts vigorously with water [2]. Its primary procurement relevance lies in its dual functionality as a versatile precursor for tungsten-based catalysts and as a vapor-phase precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes . Unlike the fully chlorinated analog WCl₆, the incorporation of a strong W=O bond significantly alters its reactivity, volatility, and coordination chemistry, making it a non-interchangeable commodity in specific high-value applications .

Why WOCl₄ Cannot Be Replaced by WCl₆ or Other Tungsten Halides in Critical Processes


Generic substitution of WOCl₄ with other high-valent tungsten chlorides, most notably WCl₆, is precluded by fundamental differences in vapor pressure, Lewis acidity, and chemical compatibility that directly impact process control and material quality. While WCl₆ is a stronger Lewis acid, WOCl₄ offers a distinct advantage in vapor-phase processes due to its significantly higher vapor pressure and lower melting point, enabling precise partial pressure control in CVD/ALD systems [1]. Furthermore, WOCl₄ acts as a direct 'unicomponent' catalyst in certain metathesis polymerizations without requiring a co-catalyst, a behavior not universally shared by WCl₆, which often necessitates a binary system [2]. In catalytic transformations, the pre-formed W=O bond in WOCl₄ provides a different ligand exchange pathway and stability profile compared to the hexachloride, leading to divergent catalytic activity and product selectivity that cannot be achieved by simple in situ oxidation of WCl₆ [3].

WOCl₄ Product-Specific Quantitative Evidence: Head-to-Head Comparator Data


CVD/ALD Precursor Vapor Pressure: WOCl₄ vs. WCl₆

The high vapor pressure of WOCl₄ is a critical differentiator for thin-film deposition. While specific numerical values require controlled experimental measurement, the qualitative advantage is consistently cited as the basis for its selection over WCl₆. WOCl₄'s vapor pressure enables its effective use as a vapor-phase precursor at moderate temperatures, whereas WCl₆'s lower volatility necessitates higher source temperatures and often leads to less precise delivery . This characteristic allows WOCl₄ to be used for the controlled growth of large-area, homogeneous monolayer WS₂ films with negligible carbon contamination due to its carbon-free composition [1].

CVD ALD Thin Film Deposition Precursor Volatility

Olefin Metathesis Catalytic Activity: WOCl₄/Cp₂TiMe₂ vs. WCl₆/SnMe₄

In the metathesis of unsaturated esters, the catalyst system formed from WOCl₄ and Cp₂TiMe₂ demonstrated superior activity compared to the classic WCl₆/SnMe₄ system. The WOCl₄-based catalyst is described as 'very active' and 'somewhat better' than its WCl₆ counterpart [1]. This difference underscores that the pre-formed tungsten oxychloride provides a more effective metal center for the metathesis of functionalized olefins when paired with an appropriate organometallic activator.

Olefin Metathesis Homogeneous Catalysis Polymerization Cocatalyst Comparison

Lewis Acidity: WOCl₄ is Comparable to WSCl₄, Softer than WOF₄

A systematic comparison of the coordination chemistry of WOCl₄ and WSCl₄ with neutral N- and O-donor ligands revealed 'little difference in Lewis acidity between the two tungsten(VI) moieties' based on structural and spectroscopic analysis of their complexes [1]. However, separate studies indicate that WOCl₄ is a softer Lewis acid than its oxyfluoride analog, WOF₄ [2]. This nuanced positioning of WOCl₄'s Lewis acidity—strong but tunable, and distinct from both the hexachloride and oxyfluoride—allows for selective ligand binding and controlled reactivity in catalyst synthesis.

Lewis Acidity Coordination Chemistry Ligand Binding Spectroscopy

WOCl₄ High-Value Application Scenarios: Direct Mapping from Evidence


CVD/ALD Precursor for High-Quality Tungsten-Containing Thin Films

WOCl₄ is the precursor of choice for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of tungsten oxide (WO₃), tungsten metal, and tungsten disulfide (WS₂) monolayers. Its high vapor pressure, compared to alternative precursors like WCl₆, enables precise control over the partial pressure during deposition, which is essential for achieving uniform, large-area films [1]. The carbon-free nature of WOCl₄ eliminates the risk of carbon contamination that plagues metal-organic CVD precursors, leading to higher material purity and improved electronic properties [2]. This makes it particularly valuable in the semiconductor industry for gate electrodes, interconnects, and in the fabrication of 2D transition metal dichalcogenides (TMDs) for optoelectronics [1][2].

Synthesis of Well-Defined Olefin Metathesis Catalysts

WOCl₄ serves as a critical starting material for synthesizing a wide range of tungsten-based olefin metathesis catalysts. Its reactivity with aryloxide ligands allows for the generation of bis(aryloxide) tungsten oxychloride complexes, which are potent pre-catalysts for Ring-Opening Metathesis Polymerization (ROMP), Acyclic Diene Metathesis (ADMET) polymerization, and Ring-Closing Metathesis (RCM) when activated by organotin co-catalysts [1]. The pre-formed W=O bond in WOCl₄ provides a stable platform for ligand modification, enabling the fine-tuning of catalyst activity, stability, and selectivity. The demonstrated superiority of WOCl₄/Cp₂TiMe₂ over WCl₆/SnMe₄ in ester metathesis underscores the value of starting with the oxychloride for achieving higher activity with challenging functionalized substrates [2].

Initiation of Polymerization for Conjugated Polymers

WOCl₄ is a proven initiator for the metathesis polymerization of alkynes, most notably phenylacetylene, to produce trans-rich poly(phenylacetylene) (PPhA) [1]. The binary WOCl₄/Ph₄Sn system exhibits a narrow activity maximum at a specific molar ratio, allowing for controlled polymerization kinetics [1]. Furthermore, WOCl₄ can function as a 'unicomponent' catalyst for the ring-opening metathesis polymerization (ROMP) of strained cycloolefins like dicyclopentadiene (DCPD) without any co-catalyst, a feature that simplifies reaction setup and purification compared to multi-component systems often required for WCl₆ [2]. This behavior is critical for producing high-performance polymers for advanced composites and electronic materials.

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